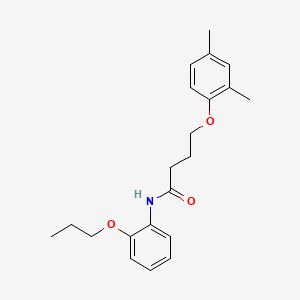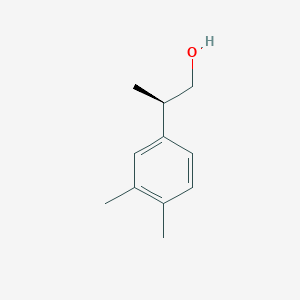
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol is a chiral alcohol that has been extensively used in scientific research for its unique properties. This compound is also known as ephedrine, which is a natural product obtained from the plant Ephedra sinica. Ephedrine has been used for centuries in traditional Chinese medicine for the treatment of respiratory and cardiovascular disorders. In recent years, ephedrine has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of ephedrine is complex and involves multiple pathways. Ephedrine acts as a sympathomimetic agent by stimulating the release of norepinephrine and epinephrine from the adrenal glands. This leads to an increase in heart rate, blood pressure, and cardiac output. Ephedrine also acts as a direct agonist of alpha and beta adrenergic receptors, which further enhances its sympathomimetic effects. In addition, ephedrine has been shown to increase the release of dopamine and serotonin in the central nervous system, which may contribute to its stimulant and appetite suppressant effects.
Biochemical And Physiological Effects
Ephedrine has a wide range of biochemical and physiological effects on the body. In the cardiovascular system, ephedrine increases heart rate, blood pressure, and cardiac output. This can be beneficial in the treatment of hypotension and shock. However, ephedrine can also cause adverse effects such as tachycardia, arrhythmias, and hypertension. In the respiratory system, ephedrine acts as a bronchodilator and decongestant, which can be beneficial in the treatment of asthma and bronchitis. In the central nervous system, ephedrine acts as a stimulant and appetite suppressant, which can be beneficial in the treatment of obesity. However, ephedrine can also cause adverse effects such as insomnia, anxiety, and tremors.
Advantages And Limitations For Lab Experiments
Ephedrine has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. Ephedrine is also stable and can be stored for long periods without degradation. Ephedrine has a well-established mechanism of action and has been extensively studied in various fields. However, ephedrine also has limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. This can complicate experiments that require precise stereoselectivity. Ephedrine also has potential side effects, which can affect the results of experiments.
Future Directions
There are several future directions for the study of ephedrine. In medicine, ephedrine has potential applications in the treatment of hypotension, shock, and respiratory disorders. In pharmacology, ephedrine has potential applications in the treatment of obesity and addiction. In biochemistry, ephedrine can be used as a substrate for the study of enzyme kinetics and metabolism. Future studies can focus on the development of new synthesis methods for ephedrine, the identification of new targets for ephedrine, and the development of new formulations for ephedrine to minimize side effects.
Synthesis Methods
The synthesis of ephedrine can be achieved through various methods, including chemical synthesis and extraction from natural sources. The most common method for synthesizing ephedrine is the reduction of ephedrone, which is obtained from the oxidation of pseudoephedrine. The reduction process involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride. Another method for synthesizing ephedrine is through the reduction of phenylacetonitrile using aluminum amalgam and hydrochloric acid.
Scientific Research Applications
Ephedrine has been extensively used in scientific research for its potential applications in various fields. In medicine, ephedrine has been used as a bronchodilator and decongestant for the treatment of respiratory disorders such as asthma and bronchitis. Ephedrine has also been used as a vasopressor to increase blood pressure and cardiac output in patients with hypotension. In pharmacology, ephedrine has been used as a stimulant and appetite suppressant for the treatment of obesity. In biochemistry, ephedrine has been used as a substrate for the study of enzyme kinetics and metabolism.
properties
IUPAC Name |
(2R)-2-(3,4-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
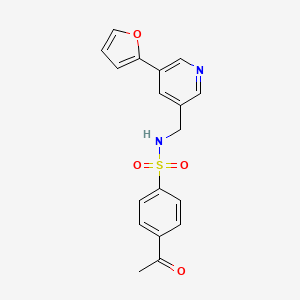
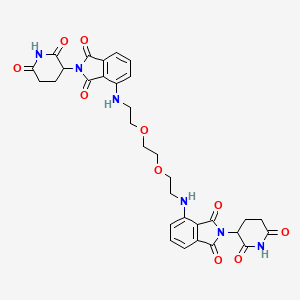
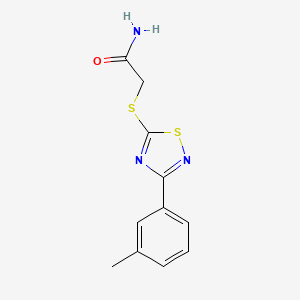
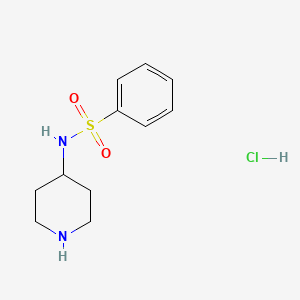
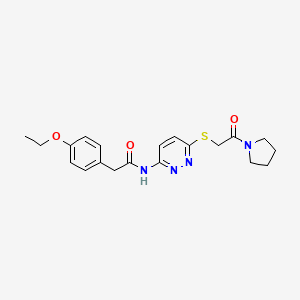
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)
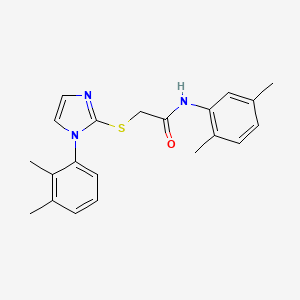
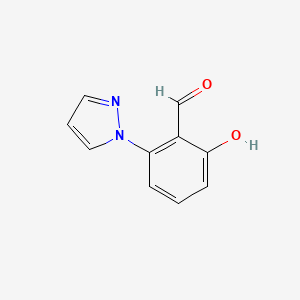
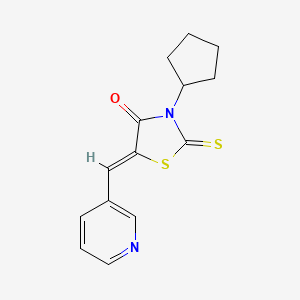
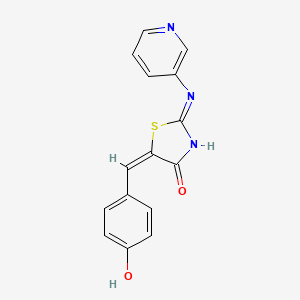
![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)
